2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of the imidazole ring: This can be achieved by the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the pyridine ring: This step involves the reaction of the imidazole intermediate with a pyridine derivative, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in studying the function of various biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Receptor Binding: It can bind to certain receptors, modulating their activity and affecting downstream signaling pathways.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-(pyridin-2-yl)-imidazo[1,2-a]pyridine
- 2-(4-Chlorophenyl)-3-(pyridin-3-yl)-imidazo[4,5-b]pyridine
- 2-(4-Chlorophenyl)-3-(pyridin-4-yl)-imidazo[4,5-b]pyridine
Uniqueness
2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields.
Properties
CAS No. |
138799-79-8 |
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Molecular Formula |
C18H13ClN4 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(pyridin-2-ylmethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C18H13ClN4/c19-14-8-6-13(7-9-14)17-22-16-5-3-11-21-18(16)23(17)12-15-4-1-2-10-20-15/h1-11H,12H2 |
InChI Key |
SOTSROQZWMHDPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C3=C(C=CC=N3)N=C2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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